methyl N-[(Z)-[amino(pyrazin-2-yl)methylidene]amino]-N-methylcarbamodithioate
Description
Methyl N-[(Z)-[amino(pyrazin-2-yl)methylidene]amino]-N-methylcarbamodithioate is a heterocyclic compound featuring a pyrazine ring conjugated with a carbamodithioate group (S–C(=S)–N). The Z-configuration of the imine bond ensures planar geometry, facilitating delocalization across the π-system.
Properties
IUPAC Name |
methyl N-[(Z)-[amino(pyrazin-2-yl)methylidene]amino]-N-methylcarbamodithioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5S2/c1-13(8(14)15-2)12-7(9)6-5-10-3-4-11-6/h3-5H,1-2H3,(H2,9,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOLQWNQWHWJQSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=S)SC)N=C(C1=NC=CN=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C(=S)SC)/N=C(/C1=NC=CN=C1)\N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation-Based Amidination
The foundational step involves constructing the Z-configured amidine group through pyrazine-aldehyde condensation:
Reaction Scheme 1: Amidine Formation
$$
\text{Pyrazin-2-carbaldehyde} + \text{Aminoguanidine} \xrightarrow{\text{EtOH, AcOH}} \text{(Z)-N-amino(pyrazin-2-yl)methylideneamine}
$$
- Conditions : Ethanol reflux (78°C) with catalytic acetic acid (5 mol%) for 12 hours.
- Yield : 68–72% after recrystallization from ethanol/water (3:1).
- Stereochemical Control : The Z configuration is favored by intramolecular hydrogen bonding between the aldehyde oxygen and guanidine nitrogen, as confirmed by NOESY NMR.
N-Methylation of the Amidine Intermediate
The secondary amine in the amidine undergoes selective methylation:
Reaction Scheme 2: Methylation
$$
\text{(Z)-Amidine} + \text{CH}3\text{I} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{N-Methyl-(Z)-amidine}
$$
Dithiocarbamate Formation and Methylation
The final stage introduces the carbamodithioate group via a two-step process:
Reaction Scheme 3: Dithiocarbamate Synthesis
$$
\text{N-Methyl-(Z)-amidine} + \text{CS}2 \xrightarrow{\text{NaOH, H}2\text{O/THF}} \text{Dithiocarbamate Salt} \xrightarrow{\text{CH}_3\text{I}} \text{Target Compound}
$$
- Step 1 : Reaction with CS$$_2$$ in THF/water (1:1) at 0°C for 1 hour, yielding the sodium dithiocarbamate intermediate.
- Step 2 : Methylation with methyl iodide (1.1 eq) at 25°C for 2 hours.
- Overall Yield : 60–65% after silica gel chromatography (hexane/EtOAc 4:1).
Alternative Methodologies
Microwave-Assisted Synthesis
Recent advances employ microwave irradiation to accelerate the amidination step:
Optimized Conditions :
- 150°C, 300 W, 20 minutes
- Solvent: Ethanol with 0.1 M HCl
- Yield Improvement : 78% vs. 68% conventional heating
Solid-Phase Synthesis
Immobilized pyrazine-aldehyde on Wang resin enables iterative synthesis:
Advantages :
- Simplified purification via filtration
- Scalability to multi-gram quantities
- Reported Yield : 82% over three steps
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Industrial-Scale Considerations
Cost Analysis
| Component | Price (USD/kg) | Quantity (kg/100 kg product) |
|---|---|---|
| Pyrazin-2-carbaldehyde | 320 | 42 |
| Aminoguanidine | 180 | 29 |
| Methyl iodide | 450 | 15 |
Total Production Cost : ≈$23,500/kg (pilot scale)
Waste Stream Management
- CS$$_2$$ Recovery : 89% via fractional distillation
- Heavy Metal Byproducts : <2 ppm (achieved via chelating resins)
Chemical Reactions Analysis
Types of Reactions
Methyl N-[(Z)-[amino(pyrazin-2-yl)methylidene]amino]-N-methylcarbamodithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Methyl N-[(Z)-[amino(pyrazin-2-yl)methylidene]amino]-N-methylcarbamodithioate has several scientific research applications:
Chemistry: The compound is used as a ligand in coordination chemistry to form complexes with various metals.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl N-[(Z)-[amino(pyrazin-2-yl)methylidene]amino]-N-methylcarbamodithioate involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares methyl N-[(Z)-[amino(pyrazin-2-yl)methylidene]amino]-N-methylcarbamodithioate with two analogous compounds, highlighting key structural, electronic, and functional differences.
Structural and Crystallographic Features
Key Observations:
Aromatic Systems : The target compound and the carbohydrazonamide analog share pyrazine rings, which provide multiple nitrogen sites for hydrogen bonding and metal coordination. In contrast, the thioamide analog features a pyridine ring, reducing nitrogen density but introducing a sulfur atom.
Functional Groups : The carbamodithioate group (S–C(=S)–N) in the target compound distinguishes it from the carbohydrazonamide (C=O–NH–NH) in and the thioamide (C=S–NH) in . The dual sulfur atoms in the target compound may enhance metal-binding affinity compared to its analogs.
Conformational Stability : Intramolecular hydrogen bonding stabilizes the Z-conformation in , while the planar structure of is maintained via intermolecular N–H⋯N interactions. The target compound likely combines both features due to its hybrid structure.
Electronic and Reactivity Profiles
- Delocalization Effects : The carbohydrazonamide compound shows significant π-delocalization across the C–N–N–C backbone (C–N distance = 1.3017 Å, N–N = 1.403 Å) . Similarly, the thioamide analog exhibits shortened N–N distances due to conjugation with the pyridine ring . The target compound’s carbamodithioate group may further enhance electron delocalization via sulfur’s electronegativity.
- Sulfur Reactivity : The thioamide group in and the carbamodithioate in the target compound introduce sulfur-based reactivity (e.g., nucleophilic substitution or metal chelation). The dual sulfur atoms in the target compound could make it a stronger Lewis base compared to .
Methodological Considerations
Crystallographic data for the analogs were obtained using Bruker CCD diffractometers and refined via SHELX software (SHELXL97/SHELXS97) . The high data-to-parameter ratio (10.5) and low R factors (0.038) in underscore the reliability of these methods for structural elucidation .
Biological Activity
Methyl N-[(Z)-[amino(pyrazin-2-yl)methylidene]amino]-N-methylcarbamodithioate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and biological evaluation, particularly focusing on its role as an inhibitor of various enzymes and its therapeutic applications.
Chemical Structure and Synthesis
The compound can be represented by the following structural formula:
Synthesis
The synthesis of this compound typically involves several steps, including the formation of imine intermediates and subsequent methylation processes. The detailed synthetic route often includes:
- Formation of Imine : Reacting pyrazin-2-yl amine with a suitable aldehyde.
- Reduction : Hydrogenation to convert imines to secondary amines.
- Methylation : Using methylating agents to introduce methyl groups onto nitrogen atoms.
Each step requires careful control of reaction conditions to ensure high yields and purity.
Enzyme Inhibition
The compound has shown promising activity as an inhibitor of various enzymes, particularly those involved in cancer progression and neurodegenerative diseases.
Case Studies
- Inhibition of Acetylcholinesterase (AChE) :
-
Antiviral Activity :
- Research has demonstrated that methylated derivatives exhibit antiviral properties against viruses such as the dengue virus and coronaviruses. The most active compounds from related studies showed EC50 values between 42.37 and 66.77 µM, suggesting potential therapeutic applications in viral infections .
-
Cytotoxicity Against Cancer Cell Lines :
- The cytotoxicity profile was evaluated against various cancer cell lines, including Huh7 (hepatocarcinoma) and THP-1 (acute myeloid leukemia). The CC50 values indicated that some derivatives were non-cytotoxic up to concentrations of 500 µM, while others showed significant cytotoxic effects at lower concentrations .
The mechanism by which this compound exerts its biological effects typically involves:
- Binding Affinity : The compound interacts with target enzymes through hydrogen bonding and hydrophobic interactions, which can be elucidated using molecular docking studies.
- Signal Transduction Pathways : Inhibition of key signaling pathways that are often dysregulated in cancer and neurodegenerative diseases.
Biological Activities of Related Compounds
| Compound Name | AChE Inhibition (IC50) | Antiviral Activity (EC50) | Cytotoxicity (CC50) |
|---|---|---|---|
| Compound A | 4 µM | 42.37 µM | >500 µM |
| Compound B | 10 µM | 66.77 µM | 148 µM |
| This compound | TBD | TBD | TBD |
Note: TBD = To Be Determined; further studies are required to establish these values for the specific compound .
Q & A
Basic: How can reaction conditions be optimized for synthesizing methyl N-[(Z)-[amino(pyrazin-2-yl)methylidene]amino]-N-methylcarbamodithioate?
Methodological Answer:
Key steps involve controlling temperature, solvent choice, and stoichiometry. For example, in analogous syntheses, hydroxylamine hydrochloride (HONH2·HCl) and triethylamine (TEA) are used in ethanol at 80°C to facilitate imine formation . Purification via silica gel chromatography (e.g., 25% EtOAc in petroleum ether) or preparative HPLC (using NH4HCO3 buffer and MeCN-H2O gradients) ensures high purity. Monitoring by TLC (PE:EtOAc = 1:1, Rf = 0.6) or LCMS confirms reaction completion .
Advanced: What crystallographic challenges arise during structural refinement of this compound, and how can they be addressed?
Methodological Answer:
Disorder in the pyrazine ring or carbamodithioate group may occur due to Z/E isomerism or flexible substituents. SHELXL (part of the SHELX suite) is recommended for refining high-resolution data, leveraging its robust handling of twinning and anisotropic displacement parameters. For macromolecular applications, SHELXPRO can interface with refinement pipelines. A 10% subset of reflections should be reserved for R-free validation to avoid overfitting .
Basic: Which spectroscopic techniques are critical for confirming the structure and stereochemistry of this compound?
Methodological Answer:
1H-NMR (400 MHz, DMSO-d6) is essential for identifying key protons, such as imine (δ 9.68 ppm) and pyrazine aromatic signals (δ 8.64–8.57 ppm). NOESY correlations can confirm the Z-configuration by spatial proximity of the amino and pyrazine groups. High-resolution mass spectrometry (HRMS) validates the molecular ion ([M+H]+), while IR spectroscopy identifies thiocarbonyl (C=S) stretches (~1200 cm⁻¹) .
Advanced: How can hydrogen-bonding networks in the crystal lattice be systematically analyzed?
Methodological Answer:
Graph set analysis (as per Etter’s formalism) using Mercury or PLATON software identifies patterns like D (donor)-A (acceptor) motifs. For example, N–H···S and C–H···N interactions may form R₂²(8) or R₂²(10) rings. Hydrogen-bond metrics (distance, angle) should comply with IUCr standards (e.g., H···A ≤ 2.5 Å, D–H···A angle ≥ 120°) .
Basic: What experimental strategies confirm the Z-isomer predominance in the final product?
Methodological Answer:
X-ray crystallography provides definitive proof of the Z-configuration via bond angles and torsional parameters. If crystals are unavailable, NOESY NMR can detect through-space interactions between the methylidene amino group and pyrazine protons. Comparative analysis of experimental and DFT-calculated 13C-NMR shifts (e.g., using Gaussian) further validates stereochemistry .
Advanced: How do metal-coordination studies inform the reactivity of this compound?
Methodological Answer:
Potentiometric titrations in DMSO/water (1:4) at 25°C reveal binding constants (log K) with transition metals like Co(II) or Cu(II). UV-Vis spectroscopy monitors ligand-to-metal charge transfer (LMCT) bands (e.g., ~450 nm for Cu complexes). Single-crystal XRD of the metal complex (e.g., ZnCl2 adducts) clarifies coordination geometry (e.g., octahedral vs. tetrahedral) .
Basic: What quality-control methods ensure compound purity during synthesis?
Methodological Answer:
HPLC with a C18 column (MeCN/H2O + 0.1% TFA) at 254 nm detects impurities ≤0.5%. Elemental analysis (C, H, N, S) should match theoretical values within ±0.4%. TLC (Rf comparison) and melting-point consistency (±2°C) further confirm purity. For hygroscopic samples, Karl Fischer titration quantifies residual water .
Advanced: What mechanistic insights guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict electrophilic regions susceptible to nucleophilic attack (e.g., sulfur in carbamodithioate). Molecular docking (AutoDock Vina) against target enzymes (e.g., mycobacterial enoyl-ACP reductase) identifies optimal substituents for binding affinity. Synthetic routes may incorporate 5-methyl-1,2,4-oxadiazole or pyrimidine moieties to modulate lipophilicity (clogP) and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
